7-Methyl-1H-indol-5-amine
Overview
Description
7-Methyl-1H-indol-5-amine is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals. The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
Indole derivatives, including 7-Methyl-1H-indol-5-amine, are known to interact with a variety of biological targets. These compounds have been found to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes for this compound would need further investigation.
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would need to be investigated further.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-Methyl-1H-indol-5-amine are largely derived from its indole scaffold. Indole derivatives bind with high affinity to multiple receptors, making them useful in the development of new derivatives
Cellular Effects
They have been used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders in the human body
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indol-5-amine typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Leimgruber–Batcho indole synthesis, which involves the cyclization of ortho-nitrotoluene derivatives . The reaction conditions often include the use of reducing agents such as iron(III) chloride and hydrazine hydrate in methanol at elevated temperatures .
Industrial Production Methods: Industrial production of indole derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions and microwave-assisted synthesis are some of the advanced techniques used in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
7-Methyl-1H-indol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter with significant roles in mood and behavior.
Uniqueness: 7-Methyl-1H-indol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amine groups enhance its reactivity and potential for functionalization compared to other indole derivatives .
Biological Activity
Overview
7-Methyl-1H-indol-5-amine is a compound belonging to the indole family, which is significant in medicinal chemistry due to its diverse biological activities. This compound features a methyl group at the 7-position and an amine group at the 5-position of the indole ring, contributing to its unique chemical properties and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Indole derivatives have been shown to bind with high affinity to multiple receptors, leading to significant changes in cellular processes. The compound's mechanism of action involves:
- Binding Interactions : this compound interacts with specific molecular targets, modulating their activity and leading to various biological effects.
- Enzyme Inhibition : The compound exhibits potential as an inhibitor for certain enzymes, impacting metabolic pathways.
- Gene Expression Modulation : It may influence gene expression, contributing to its therapeutic effects in different biological contexts.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Anticancer Activity : Studies have demonstrated its efficacy against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
- Antiviral Properties : The compound has shown promise in inhibiting viral replication in vitro.
- Antimicrobial Effects : It exhibits activity against a range of microbial pathogens, indicating its potential for treating infectious diseases.
- Anti-inflammatory Activity : Research suggests that it may reduce inflammation through various biochemical pathways.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Anticancer Studies :
- A study conducted on human cancer cell lines revealed that this compound induces apoptosis through mitochondrial pathways, demonstrating its potential as an anticancer agent .
- Antiviral Research :
- Antimicrobial Activity :
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Methyl at C7, Amine at C5 | Anticancer, Antiviral, Antimicrobial |
Indole | Basic indole structure | Limited biological activity |
Tryptophan | Essential amino acid | Neurotransmitter precursor |
Serotonin | Neurotransmitter | Mood regulation |
The biochemical properties of this compound are largely derived from its indole scaffold. Key characteristics include:
- Solubility : The compound demonstrates good solubility in organic solvents, facilitating its use in various chemical reactions.
- Stability : It exhibits stability under physiological conditions, making it suitable for biological applications.
Properties
IUPAC Name |
7-methyl-1H-indol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYKDIVTQIGVNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312028 | |
Record name | 7-Methyl-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90868-09-0 | |
Record name | 7-Methyl-1H-indol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90868-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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